molecular formula C10H11NO3 B1602184 3,3-Dimethoxyindolin-2-one CAS No. 66346-69-8

3,3-Dimethoxyindolin-2-one

Cat. No.: B1602184
CAS No.: 66346-69-8
M. Wt: 193.2 g/mol
InChI Key: FYHLRIGARDUGKI-UHFFFAOYSA-N
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Description

3,3-Dimethoxyindolin-2-one: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

Indolin-2-one derivatives have been shown to exhibit anti-inflammatory activity

Cellular Effects

Related compounds such as 3-substituted-indolin-2-one derivatives have shown anti-inflammatory activity by inhibiting nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibiting lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Molecular Mechanism

Related compounds such as 3-substituted-indolin-2-one derivatives have been shown to inhibit the nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Temporal Effects in Laboratory Settings

Related compounds such as 3-substituted-indolin-2-one derivatives have shown anti-inflammatory activity, with effects observable within 30 minutes and full metabolization occurring within 6 hours .

Dosage Effects in Animal Models

Related compounds such as nanoparticles have shown varying toxic effects at different dosages .

Metabolic Pathways

Related compounds such as indole and its metabolites have been shown to be involved in various metabolic processes .

Transport and Distribution

Related compounds such as light particle slurries have been studied for their flow characteristics, including critical flow velocity .

Subcellular Localization

Computational methods have been developed to predict the subcellular localization of related compounds such as long non-coding RNAs .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxyindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oxindoles and other oxidized derivatives.

    Reduction: Reduced forms of indolin-2-one.

    Substitution: Various substituted indole derivatives.

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethoxyindolin-2-one is unique due to its specific substitution pattern at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

3,3-dimethoxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(14-2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHLRIGARDUGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2=CC=CC=C2NC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573172
Record name 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66346-69-8
Record name 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 500 ml of methanol were dissolved 14.7 g of isatin and 10.6 g of trimethyl orthoformate, and 100 mg of p-toluenesulfonic acid was added thereto. The mixture was heated under reflux for 7 hours, followed by concentration. To the residue was added chloroform, and the mixture was washed with saturated aqueous sodium hydrogencarbonate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting crude product was purified by silica gel column chromatography (eluent: chloroform/ethyl acetate=10/1) to give 14.7 g (76%) of the title compound as an oil.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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